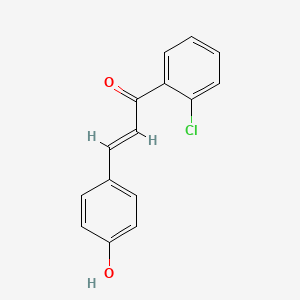
(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
The compound of interest, (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is a chalcone derivative characterized by the presence of two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and their role as intermediates in the synthesis of various pharmacologically important compounds.
Synthesis Analysis
The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde. For instance, a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Another similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was characterized by various spectroscopic techniques after its synthesis .
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often confirmed using single-crystal X-ray diffraction techniques. For example, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined to crystallize in the orthorhombic crystal system . The geometrical parameters obtained from X-ray diffraction studies are usually in agreement with those calculated using density functional theory (DFT) methods .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. The electronic properties such as HOMO and LUMO energies are crucial in understanding the chemical reactivity of these molecules. For instance, the HOMO–LUMO energy gap was studied for (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, providing insights into its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be explored through experimental and theoretical methods. Vibrational frequencies (FT-IR), UV–visible spectra, and NMR data are typically used to characterize these compounds . The molecular electrostatic potential (MEP) and the first hyperpolarizability are also reported for some chalcones, indicating their potential application in nonlinear optics . Additionally, antimicrobial activity studies are sometimes conducted to evaluate the biological relevance of these compounds .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Chemical Properties
- Structural Analysis: The compound has been studied for its geometrical entities, electronic properties, and chemical reactivity using density functional theory (DFT). The bond lengths, bond angles, and geometrical framework have been detailed, providing insights into its molecular structure (Adole et al., 2020).
- Electronic Properties: Its electronic properties, such as HOMO and LUMO energies, have been explored using time-dependent DFT (TD-DFT). The study includes an analysis of the molecule's dipole moment and electropositive atoms (Adole et al., 2020).
Non-Linear Optical Properties
- Hyperpolarizability Studies: Two chalcones, including (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, have been synthesized and their non-linear optical properties (NLO) have been investigated. This involved studying the first static hyperpolarizability using density functional theory (DFT) and examining solvent-induced effects on NLO properties (Singh et al., 2012).
Crystallography and Spectroscopic Characterization
- Crystal Structure Analysis: The crystal structure of variants of this compound has been studied, revealing details like bond configurations and intermolecular interactions. This includes analyses of hydrogen bonding and π–π stacking interactions (Yathirajan et al., 2007).
- Spectroscopic Characterization: The compound has been characterized using techniques like FT-IR, NMR, and HRMS, providing an understanding of its vibrational frequencies and molecular geometry (Sadgir et al., 2020).
Biological and Antimicrobial Studies
- Antimicrobial Activity: Research has been conducted on derivatives of 2-hydroxychalcones, including (2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, for their antimicrobial activity. The studies have shown varying degrees of inhibition against pathogens like S. aureus, S. pyogenes, and C. albicans (Amole et al., 2019).
Optoelectronic and Charge Transport Properties
- Optoelectronic Analysis: The compound has been included in studies for optoelectronic and charge transport properties, with focus on linear and non-linear optical properties. This involves the exploration of molecular geometry and charge transfer integrals, highlighting its potential in semiconductor devices (Shkir et al., 2019).
Eigenschaften
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10,17H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQCKIOOCJPLO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


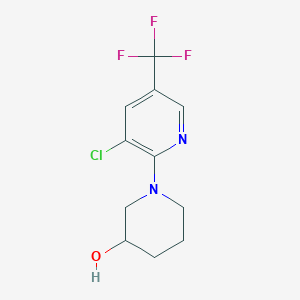
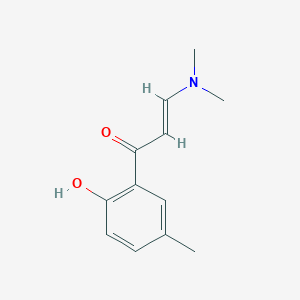
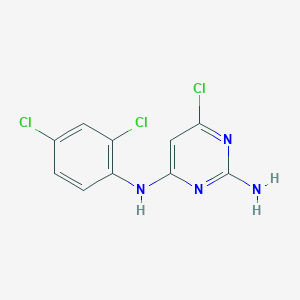
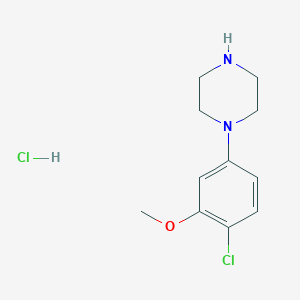
![7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3033983.png)

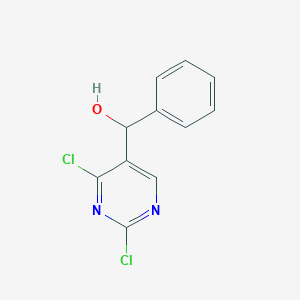

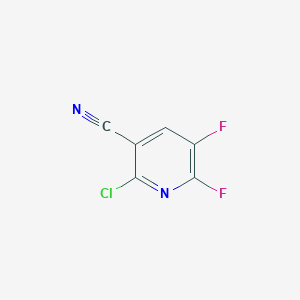
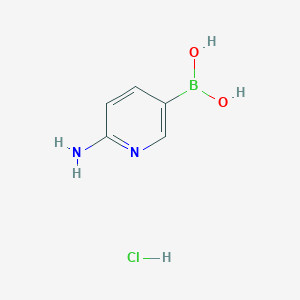
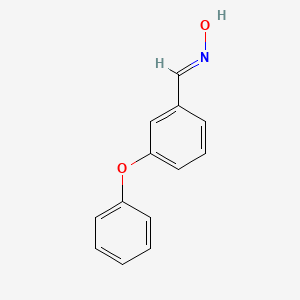

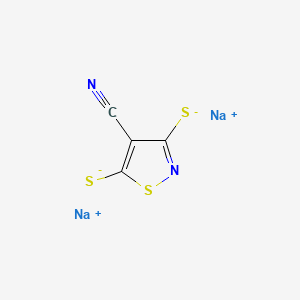
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)